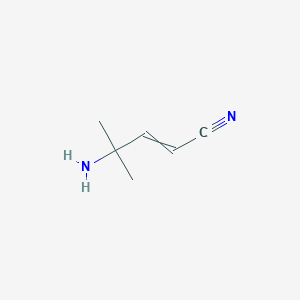
4-Amino-4-methylpent-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-methyl-2-pentenenitrile is an organic compound with the molecular formula C6H10N2 It is a nitrile derivative with an amino group and a methyl group attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-4-methyl-2-pentenenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentenenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-4-methyl-2-pentenenitrile may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity 4-Amino-4-methyl-2-pentenenitrile suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-4-methyl-2-pentenenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-amino-4-methylpentane.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used to achieve the reduction of the nitrile group.
Substitution: Substitution reactions often involve halogenating agents or electrophiles that react with the amino group under controlled conditions.
Major Products Formed
Oxidation: Oximes and nitrile oxides.
Reduction: 4-Amino-4-methylpentane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-4-methyl-2-pentenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-4-methyl-2-pentenenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group can undergo electrophilic addition. These interactions enable the compound to participate in a wide range of chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-pentenenitrile: Similar in structure but lacks the amino group.
4-Amino-2-pentenenitrile: Similar but with a different substitution pattern on the pentene backbone.
Uniqueness
4-Amino-4-methyl-2-pentenenitrile is unique due to the presence of both an amino group and a nitrile group on the same molecule
Propriétés
Formule moléculaire |
C6H10N2 |
|---|---|
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
4-amino-4-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-6(2,8)4-3-5-7/h3-4H,8H2,1-2H3 |
Clé InChI |
OTUPSZYUYMWPLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


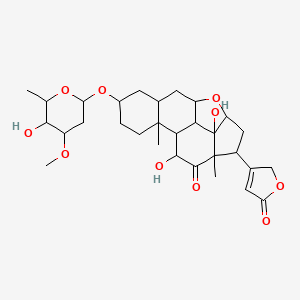
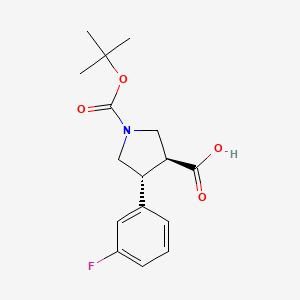
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
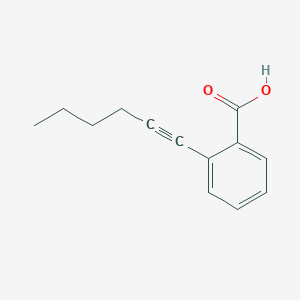
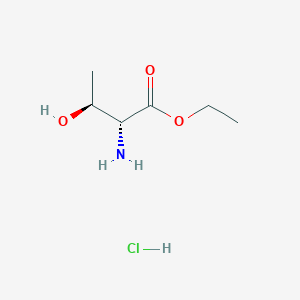
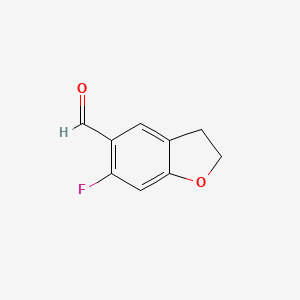
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
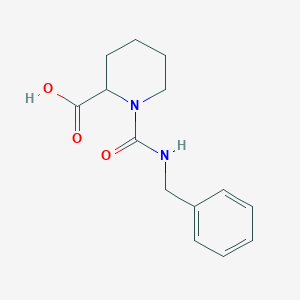

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
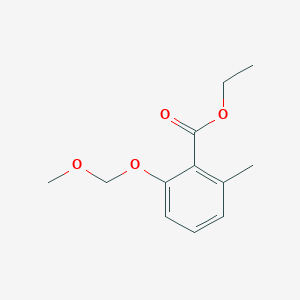
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
